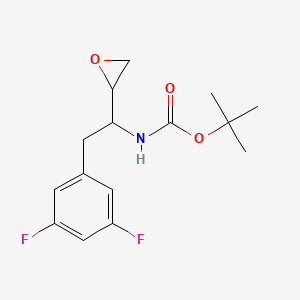
tert-Butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate: is a synthetic organic compound that features a tert-butyl group, a difluorophenyl group, and an oxirane (epoxide) ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate typically involves multiple steps:
-
Formation of the Oxirane Ring: : The oxirane ring can be introduced through the epoxidation of an appropriate alkene precursor. Common reagents for this transformation include peracids such as m-chloroperbenzoic acid (m-CPBA).
-
Introduction of the Difluorophenyl Group: : The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This step often requires the use of a difluorobenzene derivative and a suitable nucleophile under basic conditions.
-
Carbamate Formation: : The final step involves the formation of the carbamate group. This can be achieved by reacting the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized for large-scale production. This may involve the use of continuous flow reactors to enhance reaction efficiency and yield. Flow microreactor systems have been shown to be effective for the synthesis of tert-butyl esters, providing a more sustainable and scalable approach .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The oxirane ring can undergo oxidation reactions to form diols or other oxygenated products.
Reduction: The difluorophenyl group can be reduced under specific conditions to form the corresponding phenyl derivative.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Diols: Formed from the oxidation of the oxirane ring.
Phenyl Derivatives: Formed from the reduction of the difluorophenyl group.
Substituted Carbamates: Formed from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, tert-Butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study the effects of difluorophenyl and oxirane groups on biological systems. It may serve as a probe to investigate enzyme-substrate interactions and metabolic pathways.
Medicine
In medicinal chemistry, this compound may be explored for its potential pharmacological properties. The presence of the difluorophenyl group can enhance the compound’s metabolic stability and bioavailability.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structural features may impart desirable characteristics such as thermal stability and chemical resistance.
Wirkmechanismus
The mechanism of action of tert-Butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The oxirane ring can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins. This can lead to the inhibition or modulation of enzyme activity. The difluorophenyl group can enhance the compound’s binding affinity and selectivity for specific targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 2-(3,5-dichlorophenyl)-1-(oxiran-2-yl)ethylcarbamate
- tert-Butyl 2-(3,5-dibromophenyl)-1-(oxiran-2-yl)ethylcarbamate
- tert-Butyl 2-(3,5-dimethylphenyl)-1-(oxiran-2-yl)ethylcarbamate
Uniqueness
Compared to similar compounds, tert-Butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate is unique due to the presence of the difluorophenyl group. Fluorine atoms can significantly influence the compound’s chemical and biological properties, such as increasing metabolic stability and enhancing binding interactions with molecular targets. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C15H19F2NO3 |
|---|---|
Molekulargewicht |
299.31 g/mol |
IUPAC-Name |
tert-butyl N-[2-(3,5-difluorophenyl)-1-(oxiran-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C15H19F2NO3/c1-15(2,3)21-14(19)18-12(13-8-20-13)6-9-4-10(16)7-11(17)5-9/h4-5,7,12-13H,6,8H2,1-3H3,(H,18,19) |
InChI-Schlüssel |
NKGKCDXMOMAORK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)F)F)C2CO2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














